C.I. Reactive Red 24
Overview
Description
Synthesis Analysis
C.I. Reactive Red 24 is synthesized through complex chemical processes that involve the coupling of diazo compounds with phenolic or naphthol compounds. The synthesis is highly dependent on the conditions such as pH, temperature, and the presence of catalysts, which can significantly affect the yield and purity of the dye.
Molecular Structure Analysis
The molecular structure of C.I. Reactive Red 24 includes azo groups (-N=N-) that are responsible for its color. The structure is stabilized by the presence of sulfonate groups, which make the dye soluble in water, facilitating its application in dyeing processes.
Chemical Reactions and Properties
C.I. Reactive Red 24 undergoes various chemical reactions, including hydrolysis, which affects its stability and fixation to textile fibers. The hydrolysis kinetics of C.I. Reactive Red 24 have been studied, showing that the reaction rate increases with temperature and pH, indicating a higher rate of hydrolysis at alkaline conditions and elevated temperatures.
Physical Properties Analysis
The physical properties of C.I. Reactive Red 24, such as solubility in water, are influenced by its molecular structure. The sulfonate groups increase its solubility, making it effective for use in aqueous dyeing processes. However, factors like salt concentration can affect its aggregation and, consequently, its dyeing performance.
Chemical Properties Analysis
C.I. Reactive Red 24 exhibits strong affinity to textile fibers, facilitated by its reactive groups that form covalent bonds with the fiber molecules. The dye's fixation and exhaustion rates are crucial for its application, affecting the dyeing quality and environmental impact due to the release of unreacted dye into wastewater.
References (Sources)
- Hydrolysis kinetics and chemical properties analysis: Shao Jian-zhong (2004). A Study on the Hydrolysis Kinetics of C.I. Reactive Red 24 with HPLC.
- Structural and properties analysis: Hu Xucan (2003). A Study on the Relationships between the Structures and Properties of Red Reactive Dyes Containing MCT/VS Bi-functional Reactive Groups.
Scientific Research Applications
Hydrolysis Kinetics
A study by Shao Jian-zhong (2004) focused on the hydrolysis kinetics of C.I. Reactive Red 24 using reverse phase High-Performance Liquid Chromatography (HPLC). The research showed that the hydrolysis was a one-class reaction, with the hydrolysis rate increasing significantly with the rise in pH and temperature (Shao Jian-zhong, 2004).
Electrochemical Degradation
The electrochemical degradation of C.I. Reactive Red 195, a related dye, was investigated by Shuang Song et al. (2010) on Ti/SnO2–Sb/PbO2 electrodes. This study is relevant due to its focus on the degradation mechanisms of reactive red dyes in aqueous solutions, which can provide insights into the behavior of C.I. Reactive Red 24 (Shuang Song et al., 2010).
Adsorption Behavior
Y. Al-Degs et al. (2008) explored the adsorption behavior of various reactive dyes, including C.I. Reactive Red 4, on activated carbon. This study provides valuable information on the adsorption capacity and behavior of similar reactive red dyes, which may be extrapolated to C.I. Reactive Red 24 (Y. Al-Degs et al., 2008).
Extraction from Water
K. Schramm et al. (1988) developed a method for extracting C.I. Reactive Red 4 and its derivatives from water, using cyclohexanol and HPLC separation. This method could potentially be applicable to C.I. Reactive Red 24 for water purification or analytical purposes (K. Schramm et al., 1988).
Safety And Hazards
properties
IUPAC Name |
trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGXKSJLSQJGQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN7Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890052 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive Red 24 | |
CAS RN |
70210-20-7, 12238-00-5 | |
Record name | Reactive Red 24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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